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Compound of Interest

Compound Name: Molybdenumhexacarbonyl

Cat. No.: B083779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Molybdenum hexacarbonyl, Mo(CO)₆, a stable and commercially available crystalline solid, has

emerged as a versatile and powerful catalyst in a myriad of organic transformations. Its utility

stems from its ability to serve as a convenient and solid source of carbon monoxide (CO) and

as a precursor to catalytically active molybdenum species. This document provides detailed

application notes and experimental protocols for key organic reactions catalyzed by

molybdenum hexacarbonyl, including carbonylations, allylic alkylations, Pauson-Khand

reactions, and ring-opening metathesis polymerization (ROMP).

Carbonylation Reactions: A CO Gas-Free Approach
Molybdenum hexacarbonyl is widely employed as a solid CO source in palladium-catalyzed

carbonylation reactions, offering a safer and more convenient alternative to using gaseous

carbon monoxide. This methodology is particularly valuable for the synthesis of esters, amides,

and other carbonyl compounds from aryl, vinyl, or allyl halides. Microwave irradiation can often

accelerate these transformations.

Application: Alkoxycarbonylation of Aryl Halides
This protocol describes the synthesis of aryl esters from aryl halides and alcohols using

Mo(CO)₆ as both a catalyst and a CO source.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b083779?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary

Entry Aryl Halide Alcohol Product Yield (%)

1 Iodobenzene Methanol Methyl benzoate 85

2 4-Iodoanisole Ethanol

Ethyl 4-

methoxybenzoat

e

82

3

1-

Bromonaphthale

ne

Isopropanol
Isopropyl 1-

naphthoate
75

4 2-Iodotoluene Benzyl alcohol
Benzyl 2-

methylbenzoate
78

Experimental Protocol

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl

halide (1.0 mmol), the corresponding alcohol (1.2 mmol), and molybdenum hexacarbonyl

(0.2 mmol, 53 mg).

Add dry diglyme (5 mL) to the tube.

Seal the Schlenk tube and heat the reaction mixture at 150 °C for 12 hours with vigorous

stirring.

After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter

through a pad of celite to remove insoluble molybdenum residues.

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford the pure ester.
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Molybdenum-Catalyzed Asymmetric Allylic
Alkylation (Mo-AAA)
Molybdenum-catalyzed asymmetric allylic alkylation has become a powerful method for the

construction of stereogenic centers. These reactions often exhibit excellent regio- and

enantioselectivity, providing access to valuable chiral building blocks. Mo(CO)₆ can serve as a

precursor to the active catalyst, often in combination with chiral ligands.

Application: Asymmetric Alkylation of Malonates
This protocol outlines the enantioselective allylic alkylation of dimethyl malonate with an allylic

carbonate, using a catalyst system derived from a Mo(0) precursor and a chiral ligand.

Quantitative Data Summary

Entry
Allylic
Electroph
ile

Nucleoph
ile

Ligand b:l ratio Yield (%) ee (%)

1
cinnamyl

acetate

Dimethyl

malonate

(S,S)-

DACH-

pyridyl

>20:1 85 95

2
geranyl

acetate

Dimethyl

malonate

(S,S)-

DACH-

pyridyl

>20:1 78 92

3

(E)-hex-2-

en-1-yl

acetate

Dimethyl

malonate

(S,S)-

DACH-

pyridyl

15:1 82 90

b:l refers to the ratio of branched to linear product.

Experimental Protocol

In a glovebox, to a solution of the chiral ligand (0.017 mmol) in dry THF (1.0 mL) in a sealed

vial, add Mo(CO)₃(pyr)₃ (0.015 mmol).
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Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst

formation.

In a separate vial, dissolve the allylic electrophile (0.1 mmol) and dimethyl malonate (0.12

mmol) in dry THF (1.0 mL).

Add sodium hydride (0.12 mmol, 60% dispersion in mineral oil) to the solution of the

electrophile and nucleophile and stir for 10 minutes at room temperature.

Transfer the catalyst solution to the reaction mixture containing the substrate and base.

Seal the vial and stir the reaction at the desired temperature (e.g., 60 °C) for the specified

time (e.g., 48 hours), monitoring by TLC or GC-MS.

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution

(5 mL).

Extract the product with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the enantioenriched

product.

Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of

cyclopentenones from an alkene, an alkyne, and carbon monoxide. Mo(CO)₆ can mediate this

transformation, often requiring promoters such as dimethyl sulfoxide (DMSO) or phosphine

oxides to facilitate the reaction.

Application: Intramolecular Pauson-Khand Reaction
This protocol describes the intramolecular cyclization of an enyne to form a bicyclic

cyclopentenone.

Quantitative Data Summary
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Entry Enyne Substrate Promoter Yield (%)

1
1-allyl-2-

ethynylbenzene
DMSO 79

2
N-allyl-N-propargyl-p-

toluenesulfonamide
TBPO 75

3
Diethyl allyl(prop-2-yn-

1-yl)malonate
HMPA 68

TBPO = Tributylphosphine oxide, HMPA = Hexamethylphosphoramide

Experimental Protocol

To a solution of the enyne substrate (1.0 mmol) in toluene (20 mL) in a round-bottom flask,

add molybdenum hexacarbonyl (1.2 mmol, 317 mg).

Add the promoter (e.g., tributylphosphine oxide, 3.6 mmol).

Reflux the mixture under an inert atmosphere for 16-24 hours, monitoring the reaction

progress by TLC.

After cooling to room temperature, filter the reaction mixture through a short pad of silica gel,

eluting with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

cyclopentenone.

Ring-Opening Metathesis Polymerization (ROMP)
Molybdenum hexacarbonyl, in combination with activators like phenols, can generate "instant"

catalysts for alkyne and olefin metathesis, including Ring-Opening Metathesis Polymerization

(ROMP). This approach provides a convenient entry to well-defined polymers from cyclic

olefins.
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Application: ROMP of Norbornene
This protocol details the polymerization of norbornene using a catalyst system generated in situ

from Mo(CO)₆.

Quantitative Data Summary

Entry Monomer
Monomer:Cata
lyst Ratio

Polymer Yield
(%)

PDI

1 Norbornene 100:1 >95 1.15

2
Dicyclopentadien

e
100:1 >95 1.20

3
5-Norbornene-2-

methanol
100:1 92 1.18

PDI = Polydispersity Index

Experimental Protocol

Catalyst Pre-activation: In a dry Schlenk flask under argon, dissolve Mo(CO)₆ (0.1 mmol, 26

mg) and 4-chlorophenol (0.3 mmol, 39 mg) in dry toluene (5 mL).

Heat the mixture at 100 °C for 1 hour. The solution should change color, indicating the

formation of the active catalytic species.

Cool the catalyst solution to room temperature.

Polymerization: In a separate Schlenk flask, dissolve norbornene (10 mmol, 940 mg) in dry

toluene (10 mL).

Inject the freshly prepared catalyst solution into the monomer solution with vigorous stirring.

Polymerization is typically rapid and may be complete within minutes to a few hours, often

accompanied by an increase in viscosity.

Quench the polymerization by adding a small amount of benzaldehyde.
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Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant

weight.

Visualizations

Mo(CO)6 Active Mo(0) Species-xCO

Oxidative Addition
(Ar-X) Ar-Mo(II)-X CO Insertion Ar(CO)-Mo(II)-X

Reductive Elimination
(NuH)-HX

Product
(Ar-CO-Nu)

Click to download full resolution via product page

Caption: General catalytic cycle for Mo(CO)₆-mediated carbonylation.
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Reaction Mixture

Filtration through Celite/Silica

Remove insoluble Mo species

Liquid-Liquid Extraction

Separate product from aqueous phase

Drying of Organic Layer

Remove residual water

Concentration in vacuo

Remove solvent

Flash Column Chromatography

Isolate product from byproducts

Pure Product

Click to download full resolution via product page

Caption: Typical experimental workflow for product purification.
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Caption: Key reactions catalyzed by molybdenum hexacarbonyl.

To cite this document: BenchChem. [Molybdenum Hexacarbonyl: A Versatile Catalyst in
Organic Synthesis - Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b083779#using-molybdenum-
hexacarbonyl-as-a-catalyst-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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